molecular formula C21H29N5O B2756503 1,4'-bipiperidin-1'-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone CAS No. 1326908-06-8

1,4'-bipiperidin-1'-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone

Cat. No. B2756503
CAS RN: 1326908-06-8
M. Wt: 367.497
InChI Key: CLBFPBUGIWDAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4'-bipiperidin-1'-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone is a chemical compound that has gained significant research interest due to its potential as a therapeutic agent. This compound is a member of the triazolyl-bipiperidine class and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Chemical Synthesis and Modification

Several studies focus on synthesizing and modifying compounds with structures similar to 1,4'-bipiperidin-1'-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone, showcasing their potential in chemical research. For instance, Chang et al. (2006) described the synthesis of related phenyl-(4-phenylpiperidin-4-yl)methanones through CAN-mediated rearrangement, demonstrating a facile strategy for synthesizing meperidine analogs (Chang et al., 2006). Similarly, Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine with antibacterial activity against human pathogenic bacteria, highlighting the utility of such compounds in developing new antibacterial agents (Nagaraj et al., 2018).

Pharmacological Potential

Research into compounds structurally related to this compound also explores their pharmacological potential. Borza et al. (2007) identified potent NR2B subunit-selective antagonists of the NMDA receptor among indole-2-carboxamides and benzimidazole-2-carboxamides, indicating their potential in neurological disorder treatments (Borza et al., 2007). Another study by Morera et al. (2012) on endocannabinoid hydrolases FAAH and MAGL inhibitors bearing a benzotriazol-1-yl carboxamide scaffold demonstrated the significance of these compounds in developing new therapeutics targeting the endocannabinoid system (Morera et al., 2012).

Material Science and Optical Properties

In material science, the synthesis and characterization of nonlinear optical (NLO) properties of related piperidine derivatives are of interest. Revathi et al. (2018) synthesized an organic compound, revealing its potential in NLO applications due to its transparency in the visible region and significant second harmonic generation (SHG) efficiency (Revathi et al., 2018). This research indicates the utility of such compounds in opto-electronic applications.

properties

IUPAC Name

[1-(4-ethylphenyl)triazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-2-17-6-8-19(9-7-17)26-16-20(22-23-26)21(27)25-14-10-18(11-15-25)24-12-4-3-5-13-24/h6-9,16,18H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBFPBUGIWDAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.